molecular formula C22H20F2N4O4 B12152387 methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

Cat. No.: B12152387
M. Wt: 442.4 g/mol
InChI Key: WGLPYOQRGZXJTA-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 2,3-difluorophenyl group and a methyl 4-methoxybenzoate moiety. The imidazo[4,5-c]pyridine scaffold is notable for its presence in bioactive molecules, often associated with CNS activity or enzyme modulation . The 2,3-difluorophenyl substituent enhances electronegativity and may improve binding affinity to hydrophobic targets, while the methoxybenzoate group contributes to solubility and metabolic stability.

Properties

Molecular Formula

C22H20F2N4O4

Molecular Weight

442.4 g/mol

IUPAC Name

methyl 3-[[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate

InChI

InChI=1S/C22H20F2N4O4/c1-31-17-7-6-12(21(29)32-2)10-16(17)27-22(30)28-9-8-15-19(26-11-25-15)20(28)13-4-3-5-14(23)18(13)24/h3-7,10-11,20H,8-9H2,1-2H3,(H,25,26)(H,27,30)

InChI Key

WGLPYOQRGZXJTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=C(C(=CC=C4)F)F)N=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate typically involves a multi-step process. One common method includes the coupling reaction of methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate with 2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This reaction is carried out under specific conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, are crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate. The compound has demonstrated inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has been reported to affect signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound exhibits promising antimicrobial properties against a range of pathogens. Its mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival. Studies have shown that derivatives of this compound have enhanced activity against resistant strains of bacteria .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic processes. For example, it may act as an inhibitor of enzymes involved in amino acid metabolism or other biochemical pathways .

Cellular Effects

At the cellular level, this compound influences various signaling pathways that regulate cell growth and differentiation. Research indicates that it can modulate gene expression patterns related to stress responses and apoptosis .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Modifications to its chemical structure can enhance its potency and selectivity for specific biological targets.

Modification Effect on Activity
Addition of halogensIncreased lipophilicity and bioactivity
Alteration of side chainsEnhanced selectivity for target enzymes

Synthesis and Characterization

A comprehensive study involving the synthesis of this compound was conducted to explore its potential as a lead compound in drug discovery. The synthesis involved multi-step reactions with careful optimization of conditions to yield high purity products .

Pharmacokinetics and Toxicology

Pharmacokinetic studies revealed favorable absorption and distribution profiles for this compound in animal models. Toxicological assessments indicated a low toxicity profile at therapeutic doses, making it a candidate for further development in clinical settings .

Mechanism of Action

The mechanism of action of methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action are complex and may include alterations in cell signaling and metabolic processes.

Comparison with Similar Compounds

Structural Analogues of the Imidazo[4,5-c]pyridine Core

4-(4-Chlorophenyl) Analogue

A closely related compound, methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate (), replaces the 2,3-difluorophenyl group with a 4-chlorophenyl substituent. Such substitutions are common in agrochemicals (e.g., diflubenzuron, a benzamide insecticide with a chlorophenyl group ).

Diphenylacetyl-Substituted Derivative

describes 1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, which incorporates a bulky diphenylacetyl group and a carboxylic acid. This structure diverges significantly in polarity and hydrogen-bonding capacity, likely directing it toward CNS applications (e.g., as a γ-turn mimetic ).

Substituent-Driven Functional Comparisons

Fluorinated vs. Chlorinated Aromatic Groups
  • Chlorine, while less electronegative, contributes greater steric bulk and lipophilicity.
  • Biological Implications : Fluorinated aromatics are prevalent in CNS drugs (e.g., fluoro-substituted benzodiazepines), whereas chlorinated variants are common in pesticides (e.g., diflubenzuron ).
Methoxybenzoate vs. Carboxylic Acid

The methyl 4-methoxybenzoate group in the target compound enhances esterase resistance compared to free carboxylic acids (as in ), improving oral bioavailability.

Physicochemical and Pharmacological Data (Table)

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Potential Applications
Target Compound Imidazo[4,5-c]pyridine 2,3-Difluorophenyl, methyl 4-methoxybenzoate ~500 (estimated) Not reported Medicinal chemistry (hypothesized)
4-Chlorophenyl Analogue () Imidazo[4,5-c]pyridine 4-Chlorophenyl, methyl 4-methoxybenzoate ~495 (estimated) Not reported Agrochemicals (e.g., diflubenzuron )
Diphenylacetyl Derivative () Imidazo[4,5-c]pyridine Diphenylacetyl, carboxylic acid ~550 (exact not reported) Not reported CNS agents (γ-turn mimetic)
Diflubenzuron () Benzamide 4-Chlorophenyl 310.68 Not reported Insect growth regulator
Example 62 () Chromen-4-one Fluorophenyl, pyrazolo-pyrimidinyl 560.2 227–230 Kinase inhibition (hypothesized)

Research Findings and Implications

  • Agrochemical Potential: The 4-chlorophenyl analogue’s structural similarity to diflubenzuron () suggests insecticidal activity via chitin synthesis inhibition. Fluorinated variants may offer enhanced environmental stability .
  • Medicinal Chemistry : The diphenylacetyl derivative () demonstrates the imidazo[4,5-c]pyridine core’s versatility in mimicking peptide turns, relevant to protease-resistant drug design .
  • Synthetic Challenges : Fluorinated aromatics (as in the target compound) often require specialized coupling conditions (e.g., palladium catalysis with fluorophenyl boronic acids, as in ) .

Biological Activity

Methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound’s structure can be represented by the following molecular formula:

  • Molecular Formula: C23H28F2N4O2
  • Molecular Weight: 430.49 g/mol

The compound features a complex arrangement that includes a difluorophenyl group and an imidazopyridine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Anticancer Activity:
    • Studies have shown that derivatives of the imidazopyridine class exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
    • A specific derivative was identified as a potent inhibitor of tubulin polymerization, arresting the cell cycle in the G2/M phase .
  • Mechanism of Action:
    • The binding interactions of these compounds with tubulin have been elucidated through docking simulations. The trimethoxyphenyl moiety and other substituents were found to fit into hydrophobic pockets on tubulin, suggesting a mechanism akin to that of known antitumor agents .
  • Anti-inflammatory Effects:
    • Compounds with similar imidazopyridine structures have also shown promise in modulating inflammatory pathways. This is particularly relevant in the context of chronic diseases where inflammation plays a key role .

Case Studies

Several case studies highlight the biological activities associated with this compound:

  • Case Study 1: Anticancer Efficacy
    A study involving a related compound demonstrated significant tumor growth inhibition in xenograft models. The treatment led to reduced tumor volume and increased apoptosis markers in treated groups compared to controls .
  • Case Study 2: Inflammatory Response Modulation
    In vitro studies indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .

Data Tables

Biological Activity IC50 Value (µM) Cell Line Reference
Tubulin Inhibition0.08 - 12.07Various Cancer Lines
Cytokine ProductionN/AMacrophages

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